molecular formula C11H15FO2 B2391739 (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol CAS No. 2248199-42-8

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2391739
CAS No.: 2248199-42-8
M. Wt: 198.237
InChI Key: TTWJKCZDQUMIOP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a chiral fluorinated and methoxylated organic compound of high interest for research applications. This propanol derivative is classified as For Research Use Only and is not intended for diagnostic or therapeutic procedures. Methoxyphenolic compounds, which share a similar core structure, are recognized in scientific literature for their significant anti-inflammatory properties . Research indicates that such compounds can inhibit the production of multiple key inflammatory mediators in human airway cells, including CCL2, CCL5, IL-6, and IL-8 . The potential mechanism of action for this class of molecules may extend beyond antioxidant effects and is thought to involve the post-transcriptional regulation of cytokine mRNA stability, for instance, through inhibiting the binding of the RNA-binding protein HuR to mRNA . The specific stereochemistry of the (2R)-enantiomer makes it a valuable chiral building block for investigating stereospecific biological interactions and for the synthesis of more complex, optically active molecules in medicinal chemistry research. Researchers can utilize this compound in exploratory studies focused on inflammation, respiratory diseases, and the development of novel pharmacological agents.

Properties

IUPAC Name

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJKCZDQUMIOP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol.

    Chiral Resolution: The racemic mixture of the secondary alcohol is then resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reaction: Conducting the Grignard reaction on a large scale with optimized reaction conditions to maximize yield and purity.

    Enzymatic Resolution: Utilizing enzymes for the chiral resolution step to achieve high enantiomeric purity in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluoro substituent on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.

    Substitution: Amine nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the secondary alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is noted for its potential biological activities due to the presence of a fluorine atom and a methoxy group on the phenyl ring. These functional groups enhance its affinity for various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Enzyme Modulation : Research indicates that (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol may act as an inhibitor or activator of specific enzymes. This modulation can impact metabolic pathways related to inflammation and cancer progression, making it a candidate for further investigation in cancer therapeutics.

Receptor Interaction : The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence mood regulation and cognitive functions. Studies have shown that compounds with similar structures can modulate serotonin and dopamine receptors, indicating possible applications in treating mood disorders .

Anticancer Properties

A significant area of research involves the anticancer properties of this compound. Preliminary studies have demonstrated its efficacy against various cancer cell lines. For example, it underwent evaluation by the National Cancer Institute (NCI) through their Developmental Therapeutics Program (DTP), showing promising results in inhibiting cell growth .

Case Study 1: Antitumor Activity

In a study assessing the compound's antitumor activity, it was found to exhibit significant growth inhibition against human tumor cells. The mean GI50 values were reported at approximately 15.72 μM, indicating its potential as a lead compound for developing new anticancer agents .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of this compound on animal models. The results suggested that this compound could enhance cognitive function and reduce anxiety-like behaviors, supporting its potential use in treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the 2-methylpropan-1-ol backbone but differ in aromatic substituents and stereochemistry:

Table 1: Key Structural and Functional Comparisons
Compound Name (Identifier) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol C₁₁H₁₅FO₂ 3-Fluoro, 4-methoxy 198.24 Not explicitly reported; inferred bioactivity from analogs Not detailed in evidence
(R)-3-(4-Fluorophenoxy)-2-methylpropan-1-ol (11e) C₁₀H₁₃FO₂ 4-Fluorophenoxy 184.21 CFTR modulation potential DMF reaction with 4-fluorophenol and (R)-3-bromo-2-methylpropan-1-ol
(S)-3-(2,4-Di-tert-butylphenoxy)-2-methylpropan-1-ol (ent-11d) C₁₈H₂₈O₂ 2,4-Di-tert-butylphenoxy 276.41 High enantiomeric purity (98% ee) Reaction of (S)-3-bromo-2-methylpropan-1-ol with 2,4-di-tert-butylphenol
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 3-Tolyl, 2,2-dimethyl 178.27 Fragrance applications; IFRA-regulated Not specified
Alkoxymethyl-hydroxyphenyl derivatives Varies Alkoxymethyl (e.g., propan-2-ol), 4-hydroxyphenyl Varies Lower antimicrobial/antioxidant activity vs. beta blockers Reaction with alcohols and NaHCO₃

Key Comparative Insights

Substituent Effects on Bioactivity
  • Electron-Donating vs.
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in ent-11d ) reduce membrane permeability but may improve receptor selectivity. In contrast, the smaller fluoro-methoxy groups in the target compound could favor bioavailability .
Stereochemical Specificity
  • The (2R) configuration distinguishes the target compound from enantiomers like (S)-ent-11d , which exhibit 98% enantiomeric excess (ee) . Stereochemistry significantly impacts biological activity; for example, R-configuration in 11e may optimize CFTR modulation .
Antimicrobial and Antioxidant Activities
  • Homologous alkoxymethyl-hydroxyphenyl compounds in showed lower antimicrobial activity (against Staphylococcus aureus, Escherichia coli, Candida albicans) and antioxidant capacity compared to beta blockers. This suggests that the target compound’s fluoro-methoxy substituents might enhance these activities, though direct data are lacking .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol?

  • Methodology :

  • Step 1 : Start with a chiral precursor (e.g., (R)-2-methylpropan-1-ol derivatives) and introduce the 3-fluoro-4-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling, ensuring stereochemical control at the C2 position .
  • Step 2 : Optimize reaction conditions (e.g., temperature, catalyst) to minimize racemization. For example, use Pd-catalyzed cross-coupling in anhydrous THF at 60°C .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiomeric purity using chiral HPLC .

Q. How should researchers handle this compound safely in the laboratory?

  • Safety Protocols :

  • Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated area to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand), collect in a chemical waste container, and dispose via authorized hazardous waste services .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical Methods :

  • NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the methoxy (δ 3.8–3.9 ppm), fluoro-substituted aromatic protons (δ 6.7–7.2 ppm), and stereochemistry at C2 .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₁H₁₅FO₂: 214.10 g/mol) .
  • IR : Identify hydroxyl (3200–3600 cm⁻¹) and aromatic C-F (1220–1280 cm⁻¹) stretches .

Advanced Research Questions

Q. How does stereochemistry at the C2 position affect biological activity?

  • Experimental Design :

  • Compare (2R) and (2S) enantiomers in enzyme inhibition assays (e.g., cytochrome P450 or kinase assays).
  • Case Study : In related fluoro-methoxyphenyl derivatives, the (R)-enantiomer showed 3-fold higher binding affinity to target proteins due to optimal spatial alignment of the methoxy group .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions between the chiral center and active sites .

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Modeling Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the hydroxyl and aromatic groups .
  • Reactivity Descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydroxyl oxygen may act as a nucleophile in esterification .
  • Solubility Prediction : Use COSMO-RS to correlate logP values (predicted ~2.1) with solvent compatibility .

Q. How can contradictory solubility data in literature be resolved?

  • Contradiction Analysis :

  • Issue : Discrepancies in reported solubility in polar vs. non-polar solvents.
  • Method :

Perform standardized solubility tests (e.g., shake-flask method) in water, DMSO, and ethanol at 25°C.

Use HPLC to quantify solubility limits and compare with literature values .

Analyze crystal structure (if available) via X-ray diffraction to identify hydrogen-bonding patterns affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.